1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one

Description

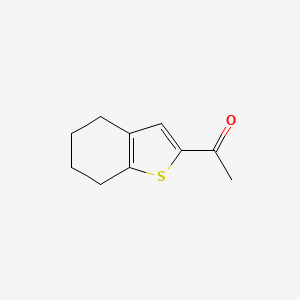

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one is a bicyclic compound featuring a tetrahydrobenzothiophene core fused to an acetyl group. The tetrahydrobenzothiophene moiety imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVKGAIPPWKBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(S1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2-bromoethyl benzene with thiourea, followed by cyclization and oxidation steps . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Heterocyclic Variations

The compound’s tetrahydrobenzothiophene core distinguishes it from other ethanone derivatives. Key comparisons include:

Table 1: Structural Comparison of Ethanone Derivatives

- Steric Considerations: The bicyclic system introduces rigidity, which may affect conformational flexibility in biological targets compared to monocyclic analogs .

Table 3: Bioactivity of Related Ethanone Derivatives

- Antimicrobial Potential: The tetrahydrobenzothiophene core may enhance lipophilicity, improving membrane penetration compared to benzofuran derivatives .

- Pharmacophore Hybrids: Combining ethanone groups with pyrazoline or benzoxazole moieties (as in ) highlights the acetyl group’s role in stabilizing interactions with biological targets.

Biological Activity

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one is a compound with significant potential in medicinal chemistry due to its unique structural properties. This compound belongs to the benzothiophene family, which has been extensively studied for various biological activities. The focus of this article is to explore the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is . Its structural representation can be described using the following details:

- SMILES : CC(=O)C1=CC2=C(S1)CCCC2

- InChI : InChI=1S/C10H12OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6H,2-5H2,1H3

Cytotoxicity and Anticancer Activity

Benzothiophene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest . The structure of this compound may contribute to such activities due to the presence of the benzothiophene moiety.

The mechanism by which benzothiophene derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes and receptors. For example, structural modifications in related compounds have been shown to enhance binding affinity to targets involved in inflammatory pathways and cancer progression . Understanding the precise interactions of this compound with biological targets requires further investigation.

Table 1: Summary of Biological Activities of Benzothiophene Derivatives

Q & A

Q. What spectroscopic methods are employed to characterize 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one, and what key data are observed?

Methodological Answer: Characterization typically involves:

- IR Spectroscopy : Identifies functional groups like the ketone (C=O stretch ~1700–1750 cm⁻¹) and benzothiophene ring vibrations (C-S stretch ~600–700 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Signals for the tetrahydrobenzothiophene protons (δ 1.5–2.8 ppm, multiplet for cyclohexene-like protons) and the acetyl methyl group (δ 2.1–2.3 ppm, singlet) .

- ¹³C NMR : Carbonyl carbon (δ 200–210 ppm), aromatic carbons (δ 120–140 ppm), and aliphatic carbons (δ 20–40 ppm) .

Table 1 : Example NMR Shifts (DMSO-d₆):

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| CH₃ (acetyl) | 2.25 (s) | Methyl group |

| Cyclohexene H | 1.65–2.50 (m) | Tetrahydrobenzothiophene |

| Aromatic H | 7.10–7.40 (m) | Benzothiophene ring |

Q. What are standard synthetic routes for this compound, and what solvents/catalysts are optimal?

Methodological Answer: Common methods include:

- Friedel-Crafts Acylation : Reacting tetrahydrobenzothiophene with acetyl chloride/AlCl₃ in anhydrous conditions .

- Schiff Base Formation : Condensation with aldehydes in PEG-400 (eco-friendly solvent), yielding derivatives in 4–5 hours with >80% efficiency .

Table 2 : Solvent Comparison for Synthesis:

| Solvent | Reaction Time (h) | Yield (%) | Advantages |

|---|---|---|---|

| PEG-400 | 4–5 | 80–90 | Non-flammable, recyclable |

| Water | 6–8 | 60–70 | Low cost, but slower |

Q. Which functional groups in this compound are critical for reactivity in further derivatization?

Methodological Answer:

- Ketone Group : Susceptible to nucleophilic addition (e.g., Grignard reactions) or reduction to secondary alcohols .

- Benzothiophene Ring : Enables electrophilic substitution (e.g., nitration, halogenation) for structural diversification .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR/IR with X-ray crystallography (e.g., SHELX refinement ). For example, crystallographic data can resolve ambiguities in proton environments caused by dynamic effects in solution .

- Dynamic NMR Analysis : Use variable-temperature NMR to study conformational exchange in the tetrahydrobenzothiophene ring .

Q. What strategies optimize the synthesis of this compound for green chemistry compliance?

Methodological Answer:

- Solvent Selection : Replace traditional solvents (DCM, DMF) with PEG-400, which is biodegradable and reduces reaction time by 30% .

- Catalyst Recycling : Use recoverable Lewis acids (e.g., FeCl₃ immobilized on silica) to minimize waste .

- Microwave-Assisted Synthesis : Reduces energy consumption and improves yields in derivative synthesis (e.g., thiazole-Schiff base formation) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

Methodological Answer:

- DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attack on the benzothiophene ring .

- Molecular Docking : Screen derivatives against biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to prioritize synthesis .

Table 3 : Docking Scores for Derivatives:

| Derivative | Docking Score (kcal/mol) | Target Protein |

|---|---|---|

| Pyrazoline-Benzoxazole Hybrid | -9.2 | Mtb Enoyl-ACP Reductase |

Q. How are structure-activity relationships (SARs) explored for derivatives of this compound in medicinal chemistry?

Methodological Answer:

- Functional Group Modulation : Introduce substituents (e.g., nitro, amino) to the benzothiophene ring and assess antimicrobial activity .

- Biological Assays : Test derivatives against bacterial strains (e.g., MIC assays) and correlate activity with electronic (Hammett σ) or steric parameters .

Example SAR Finding : - Electron-withdrawing groups (e.g., -NO₂) at the 3-position enhance antitubercular activity by 40% compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.